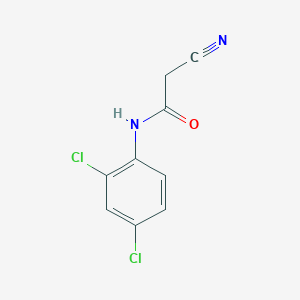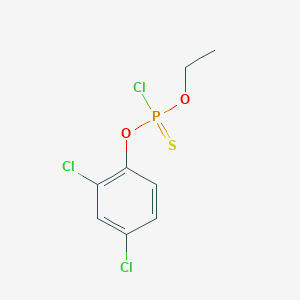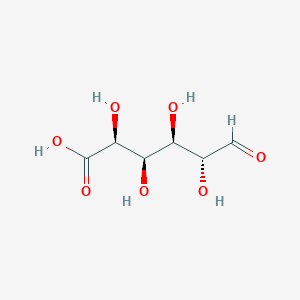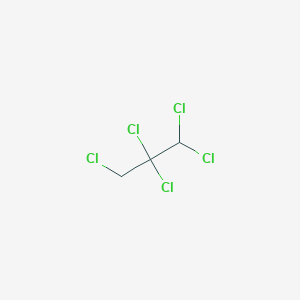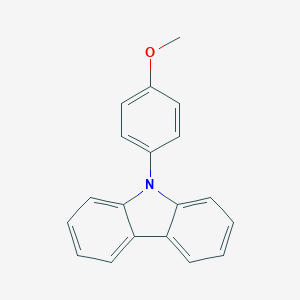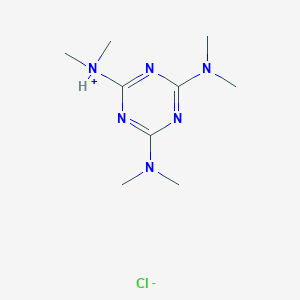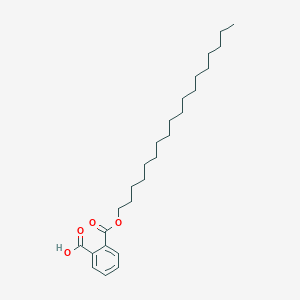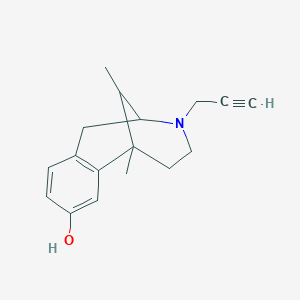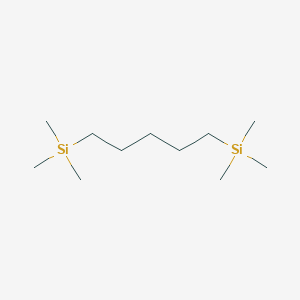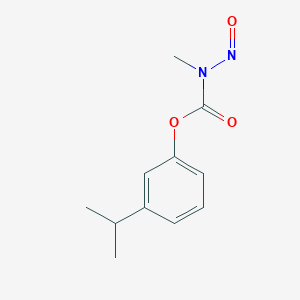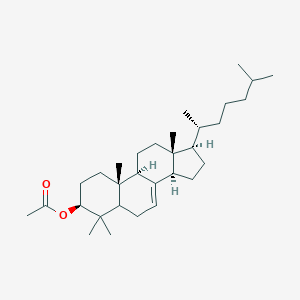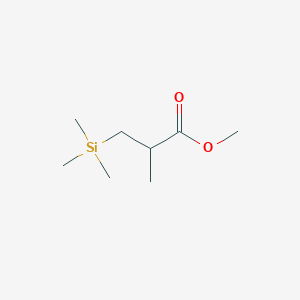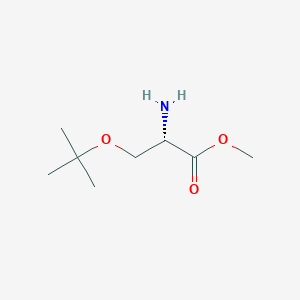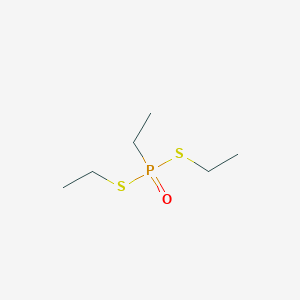
S,S-Diethyl ethylphosphonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S-Diethyl ethylphosphonodithioate (DEEP) is a chemical compound that has been widely used in scientific research due to its unique properties. DEEP is a member of the organophosphorus family, which is known for its diverse range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. DEEP has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in the field of medicine.
Mécanisme D'action
S,S-Diethyl ethylphosphonodithioate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, S,S-Diethyl ethylphosphonodithioate increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. S,S-Diethyl ethylphosphonodithioate also has antioxidant properties, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
S,S-Diethyl ethylphosphonodithioate has been shown to have a variety of biochemical and physiological effects. Studies have shown that S,S-Diethyl ethylphosphonodithioate can increase the levels of acetylcholine in the brain, improve cognitive function, and protect cells from oxidative damage. S,S-Diethyl ethylphosphonodithioate has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
S,S-Diethyl ethylphosphonodithioate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. S,S-Diethyl ethylphosphonodithioate is also relatively stable and can be stored for long periods of time. However, S,S-Diethyl ethylphosphonodithioate is toxic and must be handled with care. It can also be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on S,S-Diethyl ethylphosphonodithioate. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that S,S-Diethyl ethylphosphonodithioate has cholinesterase inhibitory activity, which could make it a promising candidate for the treatment of this disease. Another area of interest is its potential use as an antioxidant. S,S-Diethyl ethylphosphonodithioate has been shown to have antioxidant properties, which could make it a useful tool in the study of oxidative stress and its role in disease. Overall, S,S-Diethyl ethylphosphonodithioate is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
S,S-Diethyl ethylphosphonodithioate can be synthesized through a variety of methods, including the reaction of ethylphosphonodithioic acid with diethylamine or the reaction of diethylphosphonothioic acid with ethyl mercaptan. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
S,S-Diethyl ethylphosphonodithioate has been used in scientific research for its potential applications in medicine. Studies have shown that S,S-Diethyl ethylphosphonodithioate has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. S,S-Diethyl ethylphosphonodithioate has also been studied for its potential use as a cholinesterase inhibitor, which could help in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
18032-95-6 |
|---|---|
Nom du produit |
S,S-Diethyl ethylphosphonodithioate |
Formule moléculaire |
C6H15OPS2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
1-bis(ethylsulfanyl)phosphorylethane |
InChI |
InChI=1S/C6H15OPS2/c1-4-8(7,9-5-2)10-6-3/h4-6H2,1-3H3 |
Clé InChI |
JACPDPNUDAAICS-UHFFFAOYSA-N |
SMILES |
CCP(=O)(SCC)SCC |
SMILES canonique |
CCP(=O)(SCC)SCC |
Autres numéros CAS |
18032-95-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
